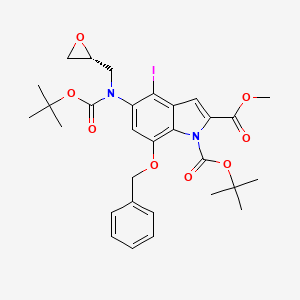

Duocarmycin SA intermediate-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H35IN2O8 |

|---|---|

Molecular Weight |

678.5 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-iodo-5-[(2-methylpropan-2-yl)oxycarbonyl-[[(2R)-oxiran-2-yl]methyl]amino]-7-phenylmethoxyindole-1,2-dicarboxylate |

InChI |

InChI=1S/C30H35IN2O8/c1-29(2,3)40-27(35)32(15-19-17-38-19)21-14-23(39-16-18-11-9-8-10-12-18)25-20(24(21)31)13-22(26(34)37-7)33(25)28(36)41-30(4,5)6/h8-14,19H,15-17H2,1-7H3/t19-/m1/s1 |

InChI Key |

BKDGQGOUZAEPNP-LJQANCHMSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(C[C@@H]4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(CC4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Duocarmycin SA Intermediate-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of Duocarmycin SA intermediate-1, a key precursor in the synthesis of the potent antitumor antibiotic Duocarmycin SA. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, oncology, and pharmacology.

Core Chemical Properties

This compound is a pivotal molecule in the synthetic pathway leading to Duocarmycin SA. Its fundamental chemical properties are summarized in the table below, providing a foundational dataset for researchers working with this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₃₅IN₂O₈ | [1] |

| Molecular Weight | 678.51 g/mol | [1] |

| CAS Number | 919535-07-2 | [1] |

| Appearance | Not explicitly stated in searches | |

| Solubility | Soluble in DMSO (10 mM) | [1] |

| Storage and Shipping | Shipped at room temperature | [1] |

Synthesis and Experimental Protocols

A general synthetic strategy involves the construction of the core indole (B1671886) structure, followed by the introduction of the requisite functional groups and protective moieties. The synthesis of related N-Boc-protected seco-duocarmycin intermediates often involves steps such as:

-

Indole formation: Construction of the core indole ring system.

-

Protection of functional groups: Introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to shield reactive sites during subsequent synthetic steps.

-

Coupling reactions: Formation of amide bonds to link the different fragments of the molecule.

-

Cyclization: Formation of the characteristic cyclopropane (B1198618) ring, a critical feature for the biological activity of Duocarmycins.

Researchers seeking to synthesize this compound are encouraged to consult the extensive body of literature on the total synthesis of Duocarmycin SA for detailed experimental conditions and methodologies for analogous transformations.

Biological Activity and Mechanism of Action

Duocarmycin SA and its intermediates are known for their potent DNA alkylating activity, which is the basis of their antitumor properties. The mechanism of action involves a sequence-selective alkylation of DNA, primarily at the N3 position of adenine (B156593) in the minor groove. This covalent modification of DNA disrupts its structure and function, ultimately leading to cell death.

The following diagram illustrates the generalized workflow for the synthesis and subsequent biological action of Duocarmycin-class compounds.

Caption: Generalized workflow from synthesis to biological action of Duocarmycins.

Signaling Pathways

The DNA damage induced by Duocarmycin SA and its intermediates triggers a cascade of cellular signaling events, ultimately leading to apoptosis (programmed cell death). While the specific signaling pathways activated by this compound have not been individually elucidated, the broader class of Duocarmycins is known to activate DNA damage response (DDR) pathways.

The following diagram outlines a simplified representation of the signaling cascade initiated by Duocarmycin-induced DNA damage.

Caption: Simplified signaling cascade following Duocarmycin-induced DNA damage.

Experimental Workflows

The synthesis and purification of this compound would typically follow a multi-step organic synthesis workflow. Each step would require careful monitoring and purification to ensure the desired product is obtained with high purity.

The following diagram provides a logical workflow for the synthesis and analysis of a Duocarmycin intermediate.

Caption: Logical workflow for the synthesis and analysis of a Duocarmycin intermediate.

Conclusion

This compound represents a critical building block in the synthesis of a powerful class of antitumor agents. While detailed experimental protocols for this specific intermediate are proprietary or embedded within broader synthetic schemes, this guide provides a foundational understanding of its chemical properties and biological relevance. Further research into the specific biological effects and signaling pathways modulated by this intermediate could provide valuable insights for the development of novel and more effective cancer therapies. Researchers are encouraged to consult the cited literature for more detailed information on the synthesis and biological evaluation of Duocarmycin SA and its analogues.

References

A Technical Guide to the Structure Elucidation of a Key Duocarmycin SA Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the process and techniques involved in the structural elucidation of a key synthetic intermediate of Duocarmycin SA, a potent antitumor agent. The duocarmycins are a class of natural products that derive their biological activity from their ability to alkylate DNA.[1][2][3] The synthesis of these complex molecules involves multiple steps and the careful characterization of each intermediate is crucial for the success of the overall synthesis.

This document will focus on a representative advanced intermediate, herein referred to as Intermediate-10 for clarity, which is a precursor to the CImI alkylation subunit of a Duocarmycin SA analog.[1] The methodologies and data interpretation principles described are broadly applicable to the structural characterization of other complex organic molecules.

The Structure Elucidation Workflow

The determination of the structure of a novel synthetic compound is a systematic process that involves a combination of spectroscopic and analytical techniques. The general workflow is outlined below.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Intermediate-10.[1]

a) Synthesis and Purification of Intermediate-10

A solution of the precursor compound is treated with the appropriate reagents under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched and the product is extracted using an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The resulting residue is then purified by flash column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., 2% methanol (B129727) in dichloromethane) to afford the pure intermediate as a solid.[1]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[1] The sample is dissolved in a deuterated solvent (e.g., acetone-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

c) High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[1] The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy. The measured mass-to-charge ratio (m/z) is then compared to the calculated value for the proposed molecular formula.

d) Infrared (IR) Spectroscopy

IR spectra are recorded on a spectrometer using a thin film of the sample. The data is reported in wavenumbers (cm⁻¹).[1] This technique is used to identify the presence of specific functional groups in the molecule.

Spectroscopic and Analytical Data for Intermediate-10

The following table summarizes the quantitative data obtained for Intermediate-10, a key precursor in the synthesis of a Duocarmycin SA analog.[1]

| Technique | Data | Interpretation |

| ¹H NMR | (acetone-d₆, 400 MHz) δ 7.74 (s, 1H), 7.50 (s, 1H), 7.30–7.33 (m, 5H), 7.22–7.26 (m, 3H), 6.94 (d, J = 4.8 Hz, 2H), 6.10 (s, 2H), 5.20 (s, 2H), 3.92 (s, 3H), 1.53 (s, 9H) | Provides information on the number and chemical environment of protons, as well as their connectivity through spin-spin coupling. |

| ¹³C NMR | (acetone-d₆, 100 MHz) δ 160.8, 153.9, 147.8, 145.4, 141.9, 139.2, 137.7, 136.8, 129.3, 129.3, 129.1, 129.1, 128.0, 127.9, 127.0, 123.1, 104.6, 80.9, 71.6, 53.0, 51.2, 28.5 | Indicates the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). |

| HRMS (ESI-TOF) | m/z 614.1144 (M+H⁺) | The measured mass corresponds to the calculated mass for the molecular formula C₂₈H₂₈IN₃O₅ (requires 614.1146), confirming the elemental composition. |

| IR (film) | νₘₐₓ 1726, 1532, 1484, 1267, 1158 cm⁻¹ | The absorption at 1726 cm⁻¹ is characteristic of a carbonyl group (C=O) stretching vibration. |

Data Interpretation and Structure Confirmation

The collective data from the various analytical techniques allows for the unambiguous determination of the structure of Intermediate-10.

-

HRMS provides the exact molecular formula, C₂₈H₂₈IN₃O₅.

-

IR spectroscopy confirms the presence of a carbonyl group.

-

¹³C NMR shows 22 distinct carbon signals, which is consistent with the proposed structure when considering the symmetry of some of the aromatic rings.

-

¹H NMR provides detailed information about the connectivity of the molecule. For example, the singlets at 7.74 and 7.50 ppm correspond to protons on the indole (B1671886) rings. The multiplets between 7.22 and 7.33 ppm are indicative of the protons on the phenyl rings of the protecting groups. The singlets at 6.10, 5.20, 3.92, and 1.53 ppm correspond to the methylene, methyl, and tert-butyl protons of the various functional groups.

By piecing together all of this information, the complete structure of Intermediate-10 can be confidently assigned. This rigorous characterization is essential before proceeding to the next step in the total synthesis of Duocarmycin SA.

The following diagram illustrates the logical relationship between the experimental data and the confirmed structure of the intermediate.

References

- 1. Synthesis and evaluation of duocarmycin SA analogs incorporating the methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) alkylation subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of a Key Duocarmycin SA Intermediate: A Technical Guide

An In-depth Examination of the Synthesis of 1-(Chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI), a Core Precursor to Duocarmycin SA Analogs.

This technical guide provides a detailed overview of the synthetic pathway for 1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole, commonly referred to as seco-CBI. This molecule is a crucial intermediate in the total synthesis of Duocarmycin SA and its potent analogs, which are of significant interest in the development of novel anticancer therapeutics. The seco-CBI structure represents the DNA alkylating moiety of the natural product in its stable, prodrug form. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to Duocarmycin SA and the seco-CBI Intermediate

Duocarmycin SA is a member of a class of exceptionally potent natural products that exhibit their antitumor activity through a sequence-selective alkylation of DNA.[1] The inherent reactivity of the duocarmycins is conferred by a strained cyclopropyl (B3062369) ring system. The synthesis of these complex molecules often proceeds through a more stable precursor, the seco-form, which can be later cyclized to the active compound. The intermediate, 1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI), is a pivotal building block in many synthetic routes towards duocarmycin analogs. Its synthesis has been extensively studied, notably by the research group of Dale Boger.

Multi-Step Synthesis of the seco-CBI Core

The synthesis of the seco-CBI core is a multi-step process that begins with commercially available starting materials and involves the sequential construction of the tricyclic benz[e]indole system. The following sections detail the key transformations, providing both quantitative data and experimental protocols for each step.

Data Summary of the Synthetic Pathway

The following table summarizes the quantitative data for a representative synthetic sequence leading to a protected form of the seco-CBI core.

| Step | Reaction | Starting Material(s) | Key Reagents and Conditions | Product | Yield (%) |

| 1 | Stobbe Condensation | o-Tolualdehyde, Dimethyl succinate (B1194679) | NaOMe, MeOH, 65-80°C | Mixture of (E)- and (Z)-isomers of a half-ester acid | ~42% (after next step) |

| 2 | Lactonization | Half-ester acid mixture | TFAA, THF, reflux | Naphthalene (B1677914) lactone | (combined with step 1) |

| 3 | Benzyl (B1604629) Protection | Naphthalene lactone | BnCl, DMF, 80°C | Benzyl-protected naphthalene | ~82% (over 2 steps) |

| 4 | Saponification | Benzyl-protected naphthalene | NaOH, water/MeOH/toluene (B28343), reflux | Carboxylic acid derivative | (combined with step 3) |

| 5 | Curtius Rearrangement | Carboxylic acid derivative | DPPA, t-BuOH, Et3N, toluene, 85°C | Boc-protected amine | 88% |

| 6 | N-Alkylation | Boc-protected amine | (S)-glycidyl nosylate (B8438820), KOt-Bu, 10-25°C | N-alkylated intermediate | 82% (over 2 steps) |

| 7 | Bromination | N-alkylated intermediate | NBS, THF, -10°C | Brominated intermediate | (combined with step 6) |

| 8 | Intramolecular Cyclization | Brominated intermediate | n-BuLi, THF, -25°C | Tricyclic alcohol | 40% |

| 9 | Mesylation | Tricyclic alcohol | MsCl, Et3N, CH2Cl2, 0°C | Mesylated intermediate | ~63% (over 2 steps) |

| 10 | Chloride Substitution | Mesylated intermediate | LiCl, DMF, 80°C | Protected 1-(chloromethyl)-1,2-dihydro-3H-benz[e]indol-5-ol | (combined with step 9) |

Detailed Experimental Protocols

The following protocols are based on established synthetic routes for the seco-CBI alkylating subunit.[2]

Step 1 & 2: Stobbe Condensation and Lactonization

A solution of o-tolualdehyde and dimethyl succinate in methanol (B129727) is treated with sodium methoxide (B1231860) and heated. The resulting mixture of half-ester acids is then treated with trifluoroacetic anhydride (B1165640) in tetrahydrofuran (B95107) under reflux to yield the naphthalene lactone.

Step 3 & 4: Benzyl Protection and Saponification

The naphthalene lactone is dissolved in dimethylformamide and treated with benzyl chloride at elevated temperature. The resulting benzyl-protected naphthalene is then saponified using sodium hydroxide (B78521) in a mixture of water, methanol, and toluene under reflux to afford the corresponding carboxylic acid.

Step 5: Curtius Rearrangement

The carboxylic acid derivative is subjected to a Curtius rearrangement using diphenylphosphoryl azide (B81097) in the presence of triethylamine (B128534) and tert-butanol (B103910) in toluene at 85°C. This reaction proceeds through an isocyanate intermediate which is trapped by tert-butanol to give the Boc-protected amine.

Step 6 & 7: N-Alkylation and Bromination

The Boc-protected amine is first brominated with N-bromosuccinimide in tetrahydrofuran at low temperature. The resulting brominated intermediate is then N-alkylated with (S)-glycidyl nosylate using potassium tert-butoxide as a base at a controlled temperature.

Step 8: Intramolecular Cyclization

The N-alkylated and brominated intermediate undergoes an intramolecular cyclization upon treatment with n-butyllithium in tetrahydrofuran at -25°C to form the tricyclic alcohol.

Step 9 & 10: Mesylation and Chloride Substitution

The hydroxyl group of the tricyclic alcohol is first activated by conversion to a mesylate using methanesulfonyl chloride and triethylamine in dichloromethane (B109758) at 0°C. Subsequent treatment with lithium chloride in dimethylformamide at 80°C furnishes the desired protected 1-(chloromethyl)-1,2-dihydro-3H-benz[e]indol-5-ol.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages in the synthesis of the seco-CBI intermediate.

Caption: Initial steps in the synthesis of the seco-CBI core.

Caption: Final steps to the protected seco-CBI intermediate.

Conclusion

The synthesis of the seco-CBI intermediate is a well-established, albeit challenging, multi-step process that provides a crucial building block for the development of Duocarmycin SA analogs. The protocols and data presented in this guide offer a comprehensive overview for researchers engaged in the synthesis of these potent antitumor agents. Further derivatization of the seco-CBI core allows for the exploration of structure-activity relationships and the development of next-generation DNA alkylating agents.

References

"Duocarmycin SA intermediate-1" CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Duocarmycin SA intermediate-1, a key precursor in the synthesis of the potent antitumor antibiotic Duocarmycin SA. This document details its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow diagram illustrating the synthetic process.

Core Identifiers and Properties

This compound is a crucial building block in the chemical synthesis of Duocarmycin SA. Its systematic identification and key properties are summarized below for clarity and easy reference.

| Identifier Type | Value |

| CAS Number | 919535-07-2 |

| Molecular Formula | C30H35IN2O8 |

| Molecular Weight | 678.51 g/mol |

| SMILES | CC(C)(C)OC(=O)N1C(C[C@H]2CO2)=C(I)C(N(C(=O)OC(C)(C)C)C[C@@H]3CO3)=CC1=C(C=C1)C(OC)=O |

| Product Web ID | HY-400705 |

Synthesis and Experimental Protocol

The synthesis of this compound is a multi-step process involving the preparation of a Boc-protected iodinated indole (B1671886) derivative, which serves as a key fragment. The following protocol is based on established synthetic strategies for duocarmycin analogues.

Materials and Equipment:

-

Starting materials (specific reagents to be detailed in steps)

-

Anhydrous solvents (e.g., DMF, CH2Cl2, THF)

-

Reagents for reactions (e.g., NaH, Boc2O, NIS, BnBr, Lawesson's reagent)

-

Standard laboratory glassware and apparatus for organic synthesis (inert atmosphere setup, reflux condenser, etc.)

-

Purification equipment (flash chromatography system, preparative HPLC)

-

Analytical instruments (NMR spectrometer, high-resolution mass spectrometer)

Experimental Procedure:

Step 1: Synthesis of the Boc-Protected Iodinated Indole Core

-

Protection of the Indole Nitrogen: A suitable hydroxy-nitroindole precursor is first protected at the indole nitrogen with a di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF). The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.

-

Reduction of the Nitro Group: The nitro group is reduced to an amine. This can be achieved using various reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride.

-

Second Boc Protection: The newly formed amino group is also protected with a Boc group using Boc2O.

-

Iodination: The indole ring is regioselectively iodinated at the desired position using an iodinating agent like N-iodosuccinimide (NIS).

Step 2: Functionalization of the Indole Ring

-

Alkylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group on the indole ring is alkylated, for instance, using benzyl (B1604629) bromide (BnBr) and a base, to introduce a benzyloxy group.

-

Introduction of the Thiophene (B33073) Moiety (in the context of the thio-analogue synthesis described by MacMillan et al.): For the synthesis of the thio-analogue of Duocarmycin SA, a thiophene ring is constructed. This involves a series of reactions starting from a substituted benzaldehyde, which is converted to a thionoester and then cyclized to form the thiophene ring. While not the exact synthesis for the named intermediate, this highlights the modular nature of duocarmycin synthesis.

Step 3: Assembly of the this compound

The final assembly involves coupling the functionalized and protected indole core with the other necessary fragments to construct the complete carbon skeleton of this compound. The exact sequence and coupling partners are proprietary to specific synthetic routes but generally involve the formation of amide or other carbon-carbon bonds to link the different heterocyclic systems.

Purification and Characterization:

The final product, this compound, is purified using standard techniques such as flash column chromatography on silica (B1680970) gel. Its identity and purity are confirmed by analytical methods including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound, based on common strategies for constructing duocarmycin analogues.

Caption: Synthetic workflow for this compound.

Biological Context and Application

This compound is a non-cytotoxic precursor in the total synthesis of Duocarmycin SA. The final product, Duocarmycin SA, is an extremely potent DNA alkylating agent. It derives its biological activity from the ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine (B156593) in a sequence-selective manner. This covalent modification of DNA disrupts cellular processes and leads to cell death, making Duocarmycin SA and its analogues potent antitumor agents. The synthesis of stable intermediates like the one described here is critical for the development and manufacturing of these complex therapeutic molecules.

The Crucial Role of seco-CBI-TMI as a Stable Precursor in the Total Synthesis of Duocarmycin SA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duocarmycin SA is a potent antitumor antibiotic that derives its cytotoxicity from the sequence-selective alkylation of DNA. Its unique spirocyclopropylcyclohexadienone alkylating subunit is highly reactive, necessitating a synthetic strategy that utilizes a stable precursor. This technical guide provides an in-depth analysis of the pivotal role of the seco-form, specifically N-Boc-1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indol-3-yl)-(5,6,7-trimethoxy-1H-indol-2-yl)methanone (seco-CBI-TMI), in the total synthesis of Duocarmycin SA. We will detail the synthetic pathway leading to this key intermediate, its conversion to the final active compound, and the underlying mechanism of its bioactivity. This guide consolidates experimental protocols and quantitative data to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

The duocarmycins are a class of natural products isolated from Streptomyces species that exhibit powerful cytotoxic activity against a range of cancer cell lines[1]. Their biological mechanism involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine[1]. The source of this reactivity is a strained cyclopropane (B1198618) ring within the spirocyclopropylcyclohexadienone moiety. The inherent instability of this functional group presents a significant challenge in the total synthesis of these molecules. To overcome this, synthetic strategies almost universally employ a stable, open-ring precursor, commonly referred to as the "seco-form."

This guide will focus on a well-established synthetic route to Duocarmycin SA, highlighting the synthesis and importance of a key intermediate, which for the purpose of this guide will be referred to as Duocarmycin SA Intermediate-1 , a protected form of the alkylating subunit, and its elaboration to the advanced intermediate, seco-CBI-TMI. The final step of the synthesis involves the acid-catalyzed cyclization of the seco-form to generate the active Duocarmycin SA.

The Synthetic Strategy: A Modular Approach

The total synthesis of Duocarmycin SA is conceptually divided into the preparation of two key fragments: the alkylating subunit (A-ring) and the DNA-binding subunit (B-ring). These are then coupled to form the seco-intermediate, which is the immediate precursor to the final product.

Caption: Overall synthetic workflow for Duocarmycin SA.

Synthesis of the Key Intermediate: seco-CBI-TMI

The construction of seco-CBI-TMI involves the synthesis of the protected alkylating subunit, followed by its coupling with the DNA-binding indole (B1671886) moiety.

Synthesis of the Protected Alkylating Subunit (N-Boc-seco-CBI)

A representative synthesis of the N-Boc protected alkylating subunit is outlined below. Quantitative data for this multi-step synthesis is summarized in Table 1.

Experimental Protocol:

A detailed experimental protocol for a similar synthesis of a seco-CBI intermediate has been reported by Boger et al. The following is a representative procedure adapted from the literature.

-

Alkylation: To a solution of 4-benzyloxy-2-nitroaniline in DMF, add NaH followed by 1,3-dichloropropene (B49464) to yield the corresponding N-alkenyl derivative.

-

Reduction: The nitro group is selectively reduced using a reducing agent such as SnCl₂ in ethanol (B145695) to afford the aniline (B41778).

-

Boc Protection: The resulting aniline is protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as THF to give the N-Boc protected intermediate.

-

Radical Cyclization: The key indoline (B122111) ring system is formed via an intramolecular aryl radical cyclization. The aryl iodide precursor is treated with a radical initiator like AIBN and a reducing agent such as tributyltin hydride in refluxing benzene.

-

Deprotection and Chlorination: The benzyl (B1604629) protecting group is removed by hydrogenolysis, and the resulting alcohol is converted to the chloride using a chlorinating agent like SOCl₂ to yield the final protected alkylating subunit.

Table 1: Quantitative Data for the Synthesis of the Protected Alkylating Subunit

| Step | Reaction | Reagents and Conditions | Yield (%) | Spectroscopic Data (Representative) |

| 1 | Alkylation | NaH, 1,3-dichloropropene, DMF | 85-95 | ¹H NMR, ¹³C NMR, HRMS |

| 2 | Reduction | SnCl₂, EtOH | 80-90 | ¹H NMR, ¹³C NMR, HRMS |

| 3 | Boc Protection | Boc₂O, TEA, THF | 90-98 | ¹H NMR, ¹³C NMR, HRMS |

| 4 | Radical Cyclization | AIBN, Bu₃SnH, Benzene, reflux | 60-75 | ¹H NMR, ¹³C NMR, HRMS |

| 5 | Deprotection/Chlorination | H₂, Pd/C; SOCl₂ | 70-85 | ¹H NMR, ¹³C NMR, HRMS |

Coupling to Form seco-CBI-TMI

The final step in the formation of the key intermediate is the amide coupling of the deprotected alkylating subunit with the DNA-binding subunit, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid.

Experimental Protocol:

-

The Boc protecting group of the alkylating subunit is removed under acidic conditions (e.g., TFA in CH₂Cl₂).

-

The resulting free amine is coupled with 5,6,7-trimethoxy-1H-indole-2-carboxylic acid using a peptide coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an aprotic solvent like DMF.

Table 2: Quantitative Data for the Coupling Reaction

| Step | Reaction | Reagents and Conditions | Yield (%) | Spectroscopic Data (Representative) |

| 6 | Coupling | 1. TFA, CH₂Cl₂; 2. EDC, DMF | 75-85 | ¹H NMR, ¹³C NMR, HRMS |

Final Cyclization to Duocarmycin SA

The culmination of the total synthesis is the acid-catalyzed intramolecular spirocyclization of the seco-CBI-TMI intermediate. This step generates the highly reactive cyclopropane ring.

Experimental Protocol:

seco-CBI-TMI is dissolved in a suitable solvent (e.g., a mixture of acetic acid and water) and stirred at room temperature. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the product is isolated and purified by chromatography.

Table 3: Quantitative Data for the Final Cyclization

| Step | Reaction | Reagents and Conditions | Yield (%) | Spectroscopic Data (Representative) |

| 7 | Cyclization | Acetic acid, H₂O | 80-90 | ¹H NMR, ¹³C NMR, HRMS |

Mechanism of Action: DNA Alkylation

The potent cytotoxicity of Duocarmycin SA stems from its ability to alkylate DNA. Upon binding to the minor groove of AT-rich sequences, the phenolic oxygen of the spirocyclopropylcyclohexadienone moiety is protonated, which facilitates the opening of the strained cyclopropane ring and the formation of a covalent bond with the N3 of an adenine (B156593) residue.

Caption: DNA alkylation pathway of Duocarmycin SA.

Conclusion

The total synthesis of Duocarmycin SA is a testament to the strategic use of protecting groups and stable intermediates to construct a highly reactive and potent natural product. The seco-form, specifically seco-CBI-TMI, is a cornerstone of this strategy, allowing for the modular assembly of the complex architecture of Duocarmycin SA before the final, activating cyclization. This approach not only enables the efficient synthesis of the natural product but also provides a platform for the development of novel analogs with improved therapeutic properties. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers engaged in the synthesis and development of Duocarmycin-based anticancer agents.

References

Discovery and Isolation of a Key Synthetic Intermediate of Duocarmycin SA

Introduction

Duocarmycin SA is a member of a class of exceptionally potent antitumoral antibiotics first isolated from Streptomyces species in 1978.[1] These natural products exhibit their remarkable cytotoxicity through a sequence-selective alkylation of the N3 position of adenine (B156593) in the minor groove of DNA.[1][2] The unique chemical structure and biological activity of duocarmycins have made them a subject of intense research, leading to numerous total syntheses and the development of synthetic analogs for therapeutic applications.[3][4]

This technical guide focuses on the discovery and synthesis of a pivotal intermediate in the total synthesis of (+)-Duocarmycin SA. For the purpose of this document, "Duocarmycin SA intermediate-1" will refer to a key tricyclic core structure, a common precursor in several synthetic routes to Duocarmycin SA and its analogs. The construction of this complex, strained ring system is a significant challenge and a critical step in the overall synthesis.

Synthesis of a Key Tricyclic Intermediate

The total synthesis of Duocarmycin SA often involves a convergent approach, where the DNA-binding subunit and the alkylating subunit are synthesized separately before being coupled. The synthesis of the alkylating subunit, the tricyclic core, is a multistep process that has been accomplished through various strategies. One of the key approaches involves the construction of a functionalized indoline (B122111) derivative that is then elaborated to form the final tricyclic system.

A representative synthesis of a key tricyclic intermediate is detailed below, based on the work of Boger and colleagues. This route highlights the strategic use of protective groups and stereoselective reactions to achieve the desired architecture.

Experimental Protocols

Synthesis of a Boc-protected tricyclic intermediate:

A solution of the preceding seco-CBI-indole2 (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one derivative) is prepared in a 1:1 mixture of ether and dioxane at 0 °C. To this solution, LiHMDS (Lithium bis(trimethylsilyl)amide) is added, and the mixture is stirred for 30 minutes. Subsequently, a suitable electrophile is added, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is then diluted with ethyl acetate, washed with water and saturated aqueous sodium chloride, and dried over magnesium sulfate.[5]

Purification:

The crude product is purified by flash column chromatography on silica (B1680970) gel. The specific elution conditions will depend on the polarity of the intermediate. It has been noted that for some intermediates, material loss can occur due to adhesion to silica gel if purification is attempted.[6]

Quantitative Data

The following table summarizes the characterization data for a representative tricyclic intermediate.

| Compound | Yield (%) | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) | HRMS (m/z) |

| Boc-protected tricyclic intermediate | 35-42 | (CDCl₃, 400 MHz) δ 7.47 (br s, 1H), 7.26–7.32 (m, 3H), 7.18–7.20 (m, 3H), 7.13–7.15 (m, 3H), 6.87–6.89 (m, 2H), 6.66 (s, 1H), 6.10 (s, 2H), 5.09 (s, 2H), 3.96 (s, 3H), 1.53 (s, 9H) | (CDCl₃, 100 MHz) δ 160.1, 153.1, 146.8, 143.5, 140.9, 138.1, 135.8, 135.7, 128.6, 128.5, 128.4, 128.1, 127.2, 126.2, 123.1, 102.6, 101.1, 80.6, 70.9, 53.0, 50.2, 28.5 | ESI-TOF HRMS m/z 488.2178 (M+H⁺, C₂₈H₂₉N₃O₅ requires 488.2180) |

Note: The data presented is for a representative intermediate from the synthesis of a Duocarmycin SA analog, as detailed in the cited literature.[6]

Visualizing the Synthetic Pathway

The following diagrams illustrate a generalized synthetic pathway to a key tricyclic intermediate of Duocarmycin SA.

Caption: Generalized workflow for the synthesis of the tricyclic core.

The following diagram provides a more detailed, albeit still generalized, representation of the key transformations.

References

- 1. Duocarmycin - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of duocarmycin SA analogs incorporating the methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) alkylation subunit - PMC [pmc.ncbi.nlm.nih.gov]

Duocarmycin SA Intermediate-1: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of Duocarmycin SA intermediate-1, a key precursor in the synthesis of the potent antitumor antibiotic, Duocarmycin SA. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, mechanism of action, and therapeutic potential of duocarmycin analogues.

Core Molecular Data

This compound is a crucial building block in the chemical synthesis of Duocarmycin SA. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C30H35IN2O8 |

| Molecular Weight | 678.51 g/mol |

| CAS Number | 919535-07-2 |

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the scientific literature, notably in the journal Bioorganic & Medicinal Chemistry Letters. The following is a generalized protocol based on established synthetic routes for duocarmycin analogues.

General Synthetic Protocol for Duocarmycin Intermediates:

The synthesis of duocarmycin intermediates typically involves a multi-step process that includes the construction of the indole (B1671886) and pyrrolidine (B122466) ring systems, followed by the introduction of the reactive cyclopropane (B1198618) moiety or its precursor. The synthesis is often stereospecific to ensure the correct chirality of the final product, which is crucial for its biological activity. Protecting group strategies are extensively employed to manage the reactivity of various functional groups throughout the synthesis. The final steps usually involve the coupling of the DNA-binding indole fragment with the alkylating subunit.

Note: For the precise, step-by-step experimental protocol for the synthesis of this compound (CAS 919535-07-2), researchers are directed to the following primary literature reference:

-

MacMillan KS, et al. Synthesis and evaluation of a thio analogue of duocarmycin SA. Bioorg Med Chem Lett. 2009 Dec 15;19(24):6962-5.

Mechanism of Action: From Intermediate to DNA Alkylation

Duocarmycin SA exerts its potent cytotoxic effects through a well-defined mechanism of DNA alkylation. The intermediate plays a critical role as a precursor to the active form of the drug. The overall pathway from the synthetic intermediate to cellular apoptosis is depicted below.

Figure 1: Synthetic and Cellular Pathway of Duocarmycin SA.

The process begins with the chemical conversion of this compound into the active Duocarmycin SA molecule. Upon entering a cell, Duocarmycin SA recognizes and binds to specific AT-rich sequences within the minor groove of DNA. This binding event induces a conformational change in the drug molecule, activating its cyclopropane ring. The activated drug then alkylates the N3 position of an adenine base, forming a covalent bond with the DNA. This irreversible alkylation leads to the formation of DNA lesions, including double-strand breaks. The cellular DNA damage response is triggered, ultimately leading to the activation of apoptotic pathways and programmed cell death.

Experimental Workflow for Efficacy Evaluation

The evaluation of duocarmycin analogues typically involves a series of in vitro and in vivo experiments to determine their cytotoxic potency and mechanism of action. A generalized experimental workflow is outlined below.

Figure 2: General Experimental Workflow for Duocarmycin Analogue Evaluation.

This workflow begins with the culturing of relevant cancer cell lines. These cells are then treated with the duocarmycin analogue to determine its cytotoxic concentration (IC50) using assays such as the MTT assay. To confirm that the observed cytotoxicity is due to the intended mechanism, DNA alkylation studies are performed. Subsequently, assays to detect apoptosis are conducted to understand the cellular fate following DNA damage. Finally, promising candidates are advanced to in vivo studies using animal models, such as xenografts, to evaluate their therapeutic efficacy in a more complex biological system.

Navigating the Stability of Duocarmycin SA Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent antineoplastic agents that exert their cytotoxic effects through the sequence-selective alkylation of DNA. Duocarmycin SA, a prominent member of this family, and its synthetic analogues are of significant interest in the development of targeted cancer therapies, including antibody-drug conjugates (ADCs). The synthesis of these complex molecules involves numerous steps and the generation of various intermediates. The term "Duocarmycin SA intermediate-1" does not refer to a universally recognized, specific chemical entity in the scientific literature. Instead, it is likely a designation for a key precursor within a particular synthetic route.

This technical guide focuses on the physical and chemical stability of crucial, well-documented intermediates in the synthesis of Duocarmycin SA and its analogues. Understanding the stability of these precursors is paramount for optimizing synthetic pathways, ensuring drug substance quality, and designing effective prodrug strategies. We will delve into the stability of seco-duocarmycins and N-protected derivatives of the core alkylating subunits, which are frequently studied as proxies for the reactivity and stability of the final active compounds.

Core Concepts in Duocarmycin Intermediate Stability

The defining feature of duocarmycins is the delicate balance between chemical stability and reactivity. The core alkylating motif, a cyclopropa[c]pyrrolo[e]indole (CPI) or a related structure like 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI), must be stable enough to reach its DNA target but reactive enough to alkylate it.[1][2] This balance is often fine-tuned through structural modifications, and the stability of synthetic intermediates provides critical insights into the properties of the final molecule.

A key class of intermediates are the seco-duocarmycins . These are precursors that contain the DNA-binding portion of the molecule but lack the reactive cyclopropane (B1198618) ring. The stability of seco-duocarmycins is crucial, especially in the context of prodrugs, where the conversion to the active, cyclized form is designed to occur under specific physiological conditions.[3][4][5]

Another important set of intermediates for stability studies are the N-Boc-protected alkylation subunits (e.g., N-Boc-DSA, N-Boc-CBI). The tert-butyloxycarbonyl (Boc) protecting group allows for the isolation and study of the core alkylating fragment. The rate of solvolysis of these intermediates, particularly under acidic conditions, is a widely accepted measure of their chemical stability and, by extension, their reactivity.[2][6][7]

Physical Stability

Detailed public data on the comprehensive physical stability of specific Duocarmycin SA intermediates (e.g., appearance, solubility in various solvents, melting point) is sparse. However, some information can be gleaned from synthetic chemistry publications.

| Property | Observation | Reference |

| Appearance | Crystalline solids are often reported for key intermediates after purification. | General synthetic papers |

| Solubility | Generally soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Solubility in aqueous media is often limited, which has implications for biological assays and formulation. | General synthetic papers |

| Melting Point | Specific melting points are occasionally reported for crystalline intermediates and can be found in the experimental sections of synthetic chemistry papers. | General synthetic papers |

Chemical Stability and Degradation Pathways

The chemical stability of duocarmycin intermediates is primarily dictated by the susceptibility of the core structure to degradation, with solvolysis being a key pathway.

Solvolysis of N-Boc-Protected Alkylating Subunits

The solvolysis of N-Boc-protected duocarmycin alkylating subunits is a well-established method for quantifying their chemical stability. The reaction typically involves the nucleophilic attack of a solvent molecule (e.g., water) on the cyclopropane ring, leading to its opening. This process is often studied under acidic conditions (e.g., pH 3) to accelerate the degradation and enable comparative analysis.

The following table summarizes the half-lives (t½) of solvolysis for several key N-Boc-protected intermediates, providing a quantitative measure of their relative stability.

| Intermediate | Solvolysis Half-life (t½) at pH 3 | Relative Stability | Reference |

| N-Boc-MeCPI (from CC-1065) | 37 hours | Baseline | [7] |

| N-Boc-CBI | 133 hours | ~3.6x more stable than N-Boc-MeCPI | [7] |

| N-Boc-DSA (from Duocarmycin SA) | 177 hours | ~4.8x more stable than N-Boc-MeCPI | [6][7] |

| N-Boc-MeCTI | 206 hours | ~5.6x more stable than N-Boc-MeCPI | [7] |

| N-Boc-iso-MeCTI | 209 hours | ~5.6x more stable than N-Boc-MeCPI | [7] |

Note: A longer half-life indicates greater stability. At neutral pH (pH 7), intermediates like N-Boc-CBI and N-Boc-DSA are reported to be stable.[2][6]

Conversion of seco-Duocarmycin to the Active Form

A critical aspect of the chemical stability of seco-duocarmycin intermediates is their conversion to the active cyclopropane form. This transformation is a key step in many synthetic routes and is the basis for several prodrug strategies. The stability of the seco-form is therefore a measure of its shelf-life and its potential for premature activation.

The conversion involves an intramolecular cyclization, which can be triggered by deprotection of a precursor. The rate of this cyclization is dependent on the specific structure and the reaction conditions.

Experimental Protocols

While detailed, step-by-step protocols are often proprietary or vary between laboratories, the general methodologies for assessing the stability of duocarmycin intermediates can be summarized as follows.

General Protocol for Solvolysis Rate Determination

-

Sample Preparation: A stock solution of the N-Boc-protected intermediate is prepared in a suitable organic solvent (e.g., DMSO).

-

Reaction Initiation: An aliquot of the stock solution is added to a buffered aqueous solution at the desired pH (commonly pH 3). The final concentration is typically in the low micromolar range.

-

Incubation: The reaction mixture is incubated at a constant temperature (e.g., 25 °C or 37 °C).

-

Time-Point Sampling: Aliquots are removed at various time points.

-

Quenching: The reaction in the sampled aliquots is quenched, often by neutralization or dilution in a mobile phase.

-

HPLC Analysis: The concentration of the remaining intermediate is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The disappearance of the starting material over time is monitored.

-

Data Analysis: The natural logarithm of the concentration is plotted against time. The slope of the resulting line is used to calculate the first-order rate constant (k), and the half-life is determined using the equation t½ = 0.693/k.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key logical relationships and workflows relevant to the stability of Duocarmycin SA intermediates.

Caption: Simplified synthetic pathway to Duocarmycin SA.

Caption: General workflow for determining solvolysis rates.

Caption: Key degradation pathway for the alkylating subunit.

Conclusion

While "this compound" is not a standard designation, the stability of key precursors like seco-duocarmycins and N-Boc-protected alkylating subunits is a critical area of study. The chemical stability, often quantified by solvolysis rates, provides invaluable data for understanding the structure-activity relationships of these potent compounds. A thorough characterization of the physical and chemical stability of synthetic intermediates is essential for the successful development of duocarmycin-based therapeutics. This guide provides a foundational understanding of these principles for researchers in the field of drug development.

References

- 1. 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) analogs of CC-1065 and the duocarmycins: synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility Characteristics of Duocarmycin SA Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known solubility characteristics of Duocarmycin SA intermediate-1, a key component in the synthesis of the potent antitumor agent Duocarmycin SA. The information herein is intended to support research, development, and formulation activities involving this compound.

Introduction to Duocarmycin SA and its Intermediates

Duocarmycins are a class of highly potent, DNA-alkylating agents isolated from Streptomyces species that exhibit significant cytotoxic activity against cancer cells.[1][2][3] Their mechanism of action involves binding to the minor groove of DNA and causing irreversible alkylation, which disrupts nucleic acid architecture and leads to cell death.[1][3] The synthesis of Duocarmycin SA and its analogues is a complex process involving multiple steps and key intermediates. Understanding the physicochemical properties, such as solubility, of these intermediates is critical for process optimization, formulation, and ensuring consistent results in experimental settings. One of the general challenges with the duocarmycin class of compounds has been their poor water solubility, leading to the development of more soluble prodrugs and derivatives.[3][4]

Solubility Profile of this compound

The available quantitative data on the solubility of this compound is currently limited to its solubility in dimethyl sulfoxide (B87167) (DMSO).

| Compound | Solvent | Solubility | Source |

| This compound | DMSO | 10 mM | [5],[6] |

Experimental Protocols for Solubility Determination

While the specific experimental protocol used to determine the cited solubility of this compound is not publicly documented, this section outlines a standardized methodology for determining the solubility of pharmaceutical intermediates. This protocol is based on established practices in pharmaceutical development.[7][8][9]

Kinetic solubility testing is a high-throughput method used in early drug discovery to determine the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[9] This method measures the concentration at which the compound precipitates out of the aqueous solution.[9]

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Automated liquid handler

-

Plate reader capable of nephelometry or turbidimetry

-

Incubator/shaker

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a separate 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer or plate reader.[10][11] The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Thermodynamic solubility measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[9] The shake-flask method is the traditional approach for this determination.[7]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, methanol)

-

Small glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Shake the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect a sample from the supernatant of each vial. Dilute the sample with a suitable solvent and analyze the concentration of the dissolved this compound using a validated HPLC method.[8] The measured concentration represents the thermodynamic solubility in that solvent.

Visualizations

The following diagram illustrates the general workflow for characterizing the solubility of a pharmaceutical intermediate like this compound.

This diagram shows the direct relationship between this compound and its known high-solubility solvent, DMSO.

References

- 1. adcreview.com [adcreview.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. immunomart.com [immunomart.com]

- 6. gentaur.it [gentaur.it]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. testinglab.com [testinglab.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. rheolution.com [rheolution.com]

- 11. bmglabtech.com [bmglabtech.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of a Duocarmycin SA Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a key intermediate in the preparation of Duocarmycin SA analogs, specifically focusing on the synthesis of N-Boc-protected seco-CBI-indole derivatives. The duocarmycins are a class of potent antitumor agents that derive their biological activity from their ability to alkylate DNA.[1][2] The synthesis of these complex molecules involves multiple steps, and the preparation of stable intermediates is crucial for the development of analogs and prodrugs.[3][4]

The following protocols are based on established synthetic routes and provide detailed experimental procedures, quantitative data, and a visual representation of the workflow.

I. Synthesis of a Key Duocarmycin Intermediate: seco-CBI-indole₂

A widely studied intermediate in the synthesis of duocarmycin analogs is the seco-CBI-indole₂ (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one derivative).[1] This precursor contains the core structure of the DNA alkylating subunit and can be further modified to produce various prodrugs. The synthesis of this intermediate is a multi-step process. A 10-step sequence has been reported to produce the starting seco-CBI-indole₂ in a 28% overall yield.[1]

II. Experimental Protocols

The following protocols detail the conversion of the seco-CBI-indole₂ intermediate to various O-amino phenol (B47542) prodrugs. These reactions are critical for developing duocarmycin-based therapies with improved stability and targeted release.[1]

Protocol 1: Synthesis of tert-Butylcarbamate (B1260302) Prodrug

This protocol describes the synthesis of a tert-butylcarbamate prodrug from the seco-CBI-indole₂ intermediate.

Materials and Reagents:

| Reagent | Molar Equivalent |

| seco-CBI-indole₂ | 1.0 |

| 1:1 Ether:Dioxane | - |

| LiHMDS (1.0 M in THF) | 3.1 |

| TsONHBoc | 3.1 |

| Ethyl acetate | - |

| H₂O | - |

| Saturated aqueous NaCl | - |

| MgSO₄ | - |

Procedure:

-

A solution of seco-CBI-indole₂ (1.0 equiv) in 1:1 ether:dioxane is cooled to 0 °C.[1]

-

LiHMDS (3.1 equiv, 1.0 M in THF) is added to the solution, and the mixture is stirred for 30 minutes.[1]

-

TsONHBoc (3.1 equiv) is then added, and the solution is warmed to room temperature and stirred for 4 hours.[1]

-

The reaction mixture is diluted with ethyl acetate.[1]

-

The organic layer is washed with H₂O and saturated aqueous NaCl.[1]

-

The solution is dried over MgSO₄, filtered, and concentrated to yield the product.[1]

Expected Yield: 35–42%[1]

Protocol 2: Synthesis of Methylcarbamate Prodrug

This protocol details the synthesis of a methylcarbamate prodrug.

Materials and Reagents:

| Reagent | Molar Equivalent |

| seco-CBI-indole₂ | 1.0 |

| 1:1 Ether:Dioxane | - |

| LiHMDS (1.0 M in THF) | 3.0 |

| Methyl N-(p-toluenesulfonyloxy)carbamate | 3.0 |

| Ethyl acetate | - |

| H₂O | - |

| Saturated aqueous NaCl | - |

| MgSO₄ | - |

Procedure:

-

A solution of seco-CBI-indole₂ (1.0 equiv) in 1:1 ether:dioxane is cooled to 0 °C.[1]

-

LiHMDS (3.0 equiv, 1.0 M in THF) is added, and the solution is stirred for 30 minutes.[1]

-

Methyl N-(p-toluenesulfonyloxy)carbamate (3.0 equiv) is added, and the solution is heated at 50 °C for 1 hour.[1]

-

The reaction mixture is diluted with ethyl acetate.[1]

-

The organic layer is washed with H₂O and saturated aqueous NaCl.[1]

-

The solution is dried over MgSO₄, filtered, and concentrated.[1]

Protocol 3: Synthesis of Urea Prodrug

This protocol describes the synthesis of a urea-based prodrug.

Materials and Reagents:

| Reagent | Molar Equivalent |

| seco-CBI-indole₂ | 1.0 |

| 1:1 Ether:Dioxane | - |

| LiHMDS (1.0 M in THF) | 3.0 |

| N-Boc-O-(p-toluenesulfonyl)hydroxylamine | 3.0 |

| Ethyl acetate | - |

| H₂O | - |

| Saturated aqueous NaCl | - |

| MgSO₄ | - |

Procedure:

-

A solution of seco-CBI-indole₂ (1.0 equiv) in 1:1 ether:dioxane is cooled to 0 °C.[1]

-

LiHMDS (3.0 equiv, 1.0 M in THF) is added and stirred for 30 minutes.[1]

-

N-Boc-O-(p-toluenesulfonyl)hydroxylamine (3.0 equiv) is added, and the solution is warmed to room temperature and stirred for 4 hours.[1]

-

The reaction mixture is diluted with ethyl acetate.[1]

-

The organic layer is washed with H₂O and saturated aqueous NaCl.[1]

-

The solution is dried over MgSO₄, filtered, and concentrated.[1]

III. Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the synthesis of Duocarmycin SA prodrugs from a seco-CBI-indole₂ intermediate.

Caption: General workflow for the synthesis of Duocarmycin SA prodrugs.

This application note provides a foundational understanding and practical protocols for the synthesis of key intermediates and prodrugs of Duocarmycin SA. Researchers can adapt these methods for the development of novel analogs with tailored properties for anticancer applications.

References

- 1. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Synthesis of a Key Duocarmycin SA Intermediate: A Detailed Protocol

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of a key tricyclic intermediate of Duocarmycin SA. This intermediate, N-Boc-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (N-Boc-CBI), represents the core alkylating subunit of the natural product and is a crucial building block for the total synthesis of Duocarmycin SA and its analogues.

The synthesis of Duocarmycin SA, a potent antitumor antibiotic, is a complex process involving the construction of several key fragments. The designated "Duocarmycin SA intermediate-1" for the purposes of this protocol is the N-Boc protected tricyclic core, a well-established precursor in numerous total syntheses of the natural product. The following protocol is based on established synthetic routes developed by leading research groups in the field.

Experimental Workflow

The overall synthetic workflow for N-Boc-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one is depicted below. The process begins with commercially available starting materials and involves a multi-step sequence to construct the intricate tricyclic system.

Figure 1. Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final steps in the synthesis of N-Boc-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one.

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| Intramolecular Cyclization | Iodo-epoxide precursor | EtMgBr, THF | Tricyclic alcohol precursor | 87 |

| Transannular Spirocyclization (Mitsunobu) | Tricyclic alcohol precursor | ADDP, Tributylphosphine, Toluene | N-Boc-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (N-Boc-CBI) | - |

| Deprotection (for subsequent steps) | N-Boc-CBI | 4 N HCl in EtOAc | CBI hydrochloride salt | 96 |

Experimental Protocols

The following are detailed methodologies for the key final steps in the synthesis of the this compound, based on the asymmetric synthesis of N-Boc-CBI.

Step 1: Intramolecular 6-endo-tet Cyclization

This step involves a Grignard reagent-mediated metal-halogen exchange followed by a regioselective intramolecular cyclization to form the key tricyclic alcohol precursor.

Procedure:

-

Prepare a solution of the iodo-epoxide precursor in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add ethylmagnesium bromide (EtMgBr) dropwise. The use of other Grignard reagents such as methylmagnesium bromide (MeMgBr) or isopropylmagnesium bromide (i-PrMgBr) is also effective, though may require larger molar equivalents.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude tricyclic alcohol.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the optically pure alcohol.

Step 2: Transannular Spirocyclization (Mitsunobu Reaction)

The tricyclic alcohol is then subjected to a Mitsunobu reaction to effect a transannular spirocyclization, forming the desired N-Boc protected cyclopropyl-containing intermediate.

Procedure:

-

Dissolve the tricyclic alcohol precursor in anhydrous toluene at room temperature under an inert atmosphere.

-

To this solution, add 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and tributylphosphine.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be directly purified by preparative thin-layer chromatography (PTLC) or flash column chromatography to isolate the final product, N-Boc-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (N-Boc-CBI).

Step 3: N-Boc Deprotection (Preparation for Coupling)

For subsequent elaboration to Duocarmycin SA, the N-Boc protecting group is typically removed.

Procedure:

-

Cool a solution of N-Boc-CBI to -78 °C.

-

Add a solution of 4 N hydrochloric acid (HCl) in ethyl acetate.

-

Stir the solution at -78 °C for 30 minutes, then warm to 23 °C and continue stirring for another 30 minutes.

-

Remove the solvent and excess HCl gas under a stream of nitrogen to yield the hydrochloride salt of the CBI core as a solid, which can be used in the next step without further purification.[1]

References

Application Notes and Protocols for the Purification of Duocarmycin SA Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the purification of intermediates in the synthesis of Duocarmycin SA, with a focus on "Duocarmycin SA intermediate-1." While specific protocols for this exact intermediate are not publicly available, this guide outlines standard chromatographic techniques applicable to the purification of complex small molecules in drug discovery and development.

Duocarmycin SA and its analogues are exceptionally potent cytotoxic agents that function by alkylating DNA.[1][2] Their synthesis involves multi-step processes that generate various intermediates requiring high purity for subsequent reactions and final drug efficacy. The purification of these intermediates is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities.

Overview of Purification Techniques

The purification of Duocarmycin SA intermediates, which are often complex organic molecules, typically relies on chromatographic methods. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. The choice of method depends on the scale of the synthesis, the physicochemical properties of the intermediate, and the required final purity.

Commonly employed techniques include:

-

Flash Column Chromatography: A rapid and widely used method for preparative purification of organic compounds. It is suitable for separating gram-scale quantities of material.

-

High-Performance Liquid Chromatography (HPLC): Offers higher resolution and efficiency compared to flash chromatography. Preparative HPLC is used for purifying smaller quantities of material to a very high degree of purity.

-

Supercritical Fluid Chromatography (SFC): A technique that uses a supercritical fluid as the mobile phase. It is particularly useful for the separation of chiral compounds and can be a greener alternative to normal and reversed-phase HPLC.[3]

Quantitative Data Summary

The following table summarizes typical performance metrics for the purification of a Duocarmycin SA intermediate using different chromatographic techniques. The data presented are representative and may vary depending on the specific intermediate and experimental conditions.

| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Throughput (mg/hour) | Key Advantages | Key Disadvantages |

| Flash Column Chromatography | 85 - 95 | 70 - 90 | 100 - 1000 | High throughput, cost-effective for large scale | Lower resolution, solvent intensive |

| Preparative HPLC | > 98 | 50 - 80 | 10 - 100 | High purity, high resolution | Lower throughput, higher cost |

| Supercritical Fluid Chromatography (SFC) | > 99 (for enantiomers) | 60 - 85 | 20 - 150 | Fast, reduced solvent usage, ideal for chiral separations | Higher initial equipment cost |

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol outlines a general procedure for the purification of a crude reaction mixture containing a Duocarmycin SA intermediate.

Materials:

-

Silica (B1680970) gel (appropriate particle size for flash chromatography)

-

Crude this compound

-

Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

-

Glass column

-

Flash chromatography system (optional, but recommended for automation)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for visualization

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If the product has low solubility, it can be adsorbed onto a small amount of silica gel.

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

Loading the Sample: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds.

-

Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

-

Monitoring the Separation: Monitor the separation by Thin Layer Chromatography (TLC). Spot small aliquots of the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Combining and Evaporation: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for achieving high purity of the this compound.

Materials:

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Preparative HPLC column (e.g., C18 for reversed-phase)

-

HPLC-grade solvents for mobile phase (e.g., Acetonitrile, Water, Methanol)

-

Sample of partially purified or crude this compound

-

Collection vials

Procedure:

-

Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for the separation.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

System Setup: Equilibrate the preparative HPLC column with the initial mobile phase conditions.

-

Injection: Inject the prepared sample onto the column.

-

Chromatographic Run and Fraction Collection: Run the preparative HPLC method. Collect the eluent corresponding to the peak of the desired product into collection vials.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to yield the purified product.

Visualized Workflows

The following diagrams illustrate the general workflows for the purification techniques described.

Caption: Workflow for Flash Column Chromatography.

Caption: Workflow for Preparative HPLC.

References

Application Notes and Protocols: Duocarmycin SA Intermediate-1 as a Precursor for Duocarmycin Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent antineoplastic agents first isolated from Streptomyces species.[1][2] Their remarkable cytotoxicity, often in the picomolar range, stems from a unique mechanism of action involving sequence-selective alkylation of adenine-N3 in the minor groove of DNA.[3][4] This irreversible DNA binding disrupts the nucleic acid architecture, leading to double-strand breaks, cell cycle arrest, and ultimately apoptosis.[3][4][5]

Due to their high potency, significant research has focused on the synthesis of duocarmycin analogues to improve their therapeutic index and enable targeted delivery, most notably as payloads in antibody-drug conjugates (ADCs).[6][7] A key strategy in the synthesis of these analogues is the use of a stable precursor that can be later converted to the active cyclopropyl-containing pharmacophore. This document outlines the use of a pivotal synthetic precursor, N-Boc-seco-CBI, herein referred to as Duocarmycin SA intermediate-1 , for the generation of various duocarmycin analogues.

This compound: A Versatile Precursor

For the purpose of these application notes, This compound is defined as N-(tert-butyloxycarbonyl)-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (N-Boc-CBI) and its seco-form, which are stable, synthetically accessible precursors to the DNA alkylating subunit of potent duocarmycin analogues.[8][9] The N-Boc protecting group allows for the stable handling of the core structure, which can then be deprotected and coupled with various DNA-binding subunits to generate a library of analogues.

Experimental Protocols

Protocol 1: Synthesis of this compound (N-Boc-CBI Analogue)

This protocol is a representative synthesis of a key intermediate for duocarmycin analogues, adapted from methodologies developed by Boger and colleagues.[9][10]

Materials:

-

Starting materials for the multi-step synthesis of the CBI core (refer to detailed synthetic literature, e.g., Boger et al.)

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Bases (e.g., Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Synthesis of the CBI Core: The synthesis of the core 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) structure is a multi-step process that has been extensively documented in the literature. Researchers should refer to primary sources for a detailed, step-by-step procedure.

-

N-Boc Protection: a. Dissolve the synthesized CBI core in anhydrous DCM. b. Add triethylamine (1.2 equivalents) to the solution. c. Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, quench the reaction with water and extract the product with DCM. g. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-Boc-CBI (this compound).

Protocol 2: Coupling of Intermediate-1 with a DNA-Binding Subunit

This protocol describes the general procedure for coupling the N-Boc protected alkylating agent precursor with a DNA-binding indole (B1671886) moiety.

Materials:

-

N-Boc-CBI (Intermediate-1)

-

Desired indole-2-carboxylic acid (e.g., 5,6,7-trimethoxyindole-2-carboxylic acid for a TMI analogue)

-

Coupling agents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

Deprotection of Intermediate-1 (if required for the specific coupling strategy): The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine of the CBI core.

-